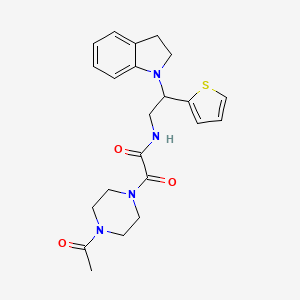
2-(4-acetylpiperazin-1-yl)-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-acetylpiperazin-1-yl)-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C22H26N4O3S and its molecular weight is 426.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-acetylpiperazin-1-yl)-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-oxoacetamide , often abbreviated as APIN, is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
APIN is characterized by a piperazine ring substituted with an acetyl group, an indoline moiety, and a thiophene component. Its molecular formula is C19H22N4O2S with a molecular weight of approximately 378.47 g/mol. The presence of multiple functional groups suggests diverse reactivity and potential biological interactions.
Biological Activity Overview
Preliminary studies indicate that APIN may exhibit several biological activities, including:
- Anticancer Activity : Compounds similar to APIN have shown promising results against various cancer cell lines.
- Anti-inflammatory Properties : The thiophene and indoline moieties are known for their anti-inflammatory effects.
- Analgesic Effects : Similar compounds have been reported to alleviate pain.
The biological activity of APIN can be attributed to several mechanisms:
- Inhibition of Protein Kinases : The structure suggests potential interactions with protein kinases involved in cancer signaling pathways.
- DNA Interaction : Preliminary studies indicate that APIN may interact directly with DNA, affecting cell cycle progression and inducing apoptosis in cancer cells.
- Modulation of Enzyme Activity : The compound may inhibit enzymes critical for inflammatory responses or tumor growth.
Case Studies and Research Findings
Research has focused on the synthesis and biological evaluation of APIN and its analogs:
Table 1: Biological Activity of Related Compounds
| Compound Name | Structure Features | Biological Activity | IC50 Values |
|---|---|---|---|
| Compound A | Similar piperazine structure | Anticancer (HepG-2) | 5.0 μM |
| Compound B | Indoline derivative | Anti-inflammatory | 10.5 μM |
| Compound C | Thiophene-based | Analgesic | 12.0 μM |
Study Example
A study evaluated the anticancer activity of a related compound against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines. The compound exhibited IC50 values of 4.37 ± 0.7 μM and 8.03 ± 0.5 μM, respectively, indicating significant cytotoxic effects against these cancer types .
Synthesis and Optimization
The synthesis of APIN involves multi-step organic reactions, typically starting from commercially available piperazine derivatives. Optimizing the yield and purity through various reaction conditions has been documented in several patents .
Propiedades
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-16(27)24-10-12-25(13-11-24)22(29)21(28)23-15-19(20-7-4-14-30-20)26-9-8-17-5-2-3-6-18(17)26/h2-7,14,19H,8-13,15H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXZGHFUCFXPEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













